(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O11 It is a derivative of mannitol, a sugar alcohol, and is structurally characterized by the presence of an anhydro bridge between the second and fifth carbon atoms of the mannitol backbone, along with an iduronate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid typically involves the selective dehydration of mannitol. One common method is the intramolecular dehydration of mannitol in high-temperature liquid water without the addition of hazardous acid catalysts . This process yields 2,5-Anhydromannitol as a major product, which can then be further reacted with iduronic acid derivatives to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the dehydration process and subsequent reactions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in diseases.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in hepatocytes, it has been shown to inhibit fructose 1,6-bisphosphatase and activate pyruvate kinase, affecting carbohydrate metabolism . These interactions can modulate various biochemical processes, making the compound of interest for therapeutic research.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydromannitol: A closely related compound that lacks the iduronate moiety.
1,4-Anhydromannitol: Another anhydro derivative of mannitol with a different anhydro bridge.
D-Mannitol: The parent compound from which (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is derived.
Uniqueness
This compound is unique due to the presence of both the anhydro bridge and the iduronate moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
CAS No. |
69180-28-5 |
---|---|
Molecular Formula |
C12H20O11 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O11/c13-1-3-5(15)9(4(2-14)21-3)22-12-8(18)6(16)7(17)10(23-12)11(19)20/h3-10,12-18H,1-2H2,(H,19,20)/t3-,4-,5-,6+,7+,8-,9-,10-,12-/m1/s1 |
InChI Key |
JRRMYAOAFIXYNJ-KNVKOCHKSA-N |
SMILES |
C(C1C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Synonyms |
2,5-anhydromannitol iduronate alpha-iduronate 2,5-anhydro-D-mannitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.